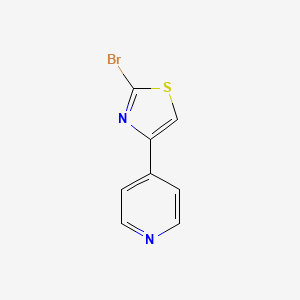

2-Bromo-4-(pyridin-4-YL)thiazole

描述

Significance of Thiazole (B1198619) and Pyridine (B92270) Scaffolds in Modern Chemical Research

Thiazole and pyridine rings are fundamental building blocks in the synthesis of a wide array of biologically active compounds. researchgate.netnih.gov The thiazole nucleus, a five-membered ring containing both sulfur and nitrogen, is a key component in numerous natural products, including thiamine (B1217682) (vitamin B1). researchgate.net Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net The presence of sulfur and nitrogen heteroatoms in the thiazole ring plays a crucial role in its ability to coordinate with metal ions at the active sites of biological targets, thereby enhancing its therapeutic potential. researchgate.net

Similarly, the pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is a common feature in many pharmaceuticals. researchgate.neteurekaselect.com Its basic nature, water solubility, and ability to form hydrogen bonds contribute to the improved pharmacokinetic profiles of drug candidates. eurekaselect.com Pyridine derivatives have demonstrated a wide range of biological effects, including anticancer and antimicrobial activities. researchgate.net The combination of these two important heterocyclic systems into a single molecular framework, as seen in 2-Bromo-4-(pyridin-4-YL)thiazole, offers a powerful strategy for the development of novel compounds with enhanced and diverse biological activities. nih.goveurekaselect.com

Structural Context and Rationale for Investigating this compound

The specific arrangement of atoms in this compound provides a compelling reason for its investigation. The molecule consists of a central thiazole ring, with a bromine atom attached at the 2-position and a pyridine ring linked at the 4-position. This "2-bromo-4-pyridyl" arrangement is synthetically valuable. The bromine atom at the 2-position serves as a versatile handle for further chemical modifications, allowing for the introduction of various functional groups through cross-coupling reactions. This enables the creation of a library of derivatives with potentially diverse biological activities.

Below is a table summarizing the key structural features and their significance:

| Structural Feature | Position | Significance in Chemical Research |

| Bromine Atom | 2-position of Thiazole | Enables facile chemical modification and diversification through cross-coupling reactions. |

| Pyridine Ring | 4-position of Thiazole | Influences solubility, hydrogen bonding capacity, and potential for biological target interaction. |

| Thiazole Ring | Core Scaffold | A proven pharmacophore with a wide range of biological activities. |

| Pyridine Ring | Core Scaffold | A common motif in pharmaceuticals known to improve pharmacokinetic properties. |

Overview of Academic Research Trajectories for this compound and Its Analogues

Research into this compound and its analogues has followed several promising trajectories, primarily focused on medicinal chemistry and the development of novel therapeutic agents.

One major area of investigation is the synthesis of novel derivatives and their evaluation as anticancer agents. nih.govmdpi.com Researchers have synthesized series of thiazole derivatives and tested their efficacy against various cancer cell lines. nih.govmdpi.com For instance, studies have shown that certain 4-(4-bromophenyl)-thiazol-2-amine derivatives exhibit promising anticancer activity. nih.gov The introduction of different substituents on the thiazole or pyridine rings can significantly impact the cytotoxic activity of these compounds. mdpi.com

Another significant research avenue is the exploration of these compounds as antimicrobial agents. nih.govfarmaciajournal.com The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial drugs. nih.gov Thiazole derivatives have shown potential in this area, with some analogues of this compound demonstrating activity against various bacterial and fungal strains. nih.govfarmaciajournal.com

Furthermore, the core structure of this compound has been utilized as a scaffold in the design of inhibitors for specific enzymes implicated in disease. For example, the development of β-secretase (BACE-1) inhibitors for the potential treatment of Alzheimer's disease has involved the synthesis of complex molecules built upon pyridinyl and thiazolyl frameworks. acs.org

The synthesis of these compounds often involves multi-step reaction sequences. A common approach is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) with an α-haloketone. nih.gov For this compound, this would typically involve reacting a pyridine-containing α-haloketone with a source of thiocyanate (B1210189) followed by bromination. More advanced synthetic methods, such as palladium-catalyzed cross-coupling reactions, are also employed to create more complex analogues. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-pyridin-4-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUKQIKBQAHEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Bromo 4 Pyridin 4 Yl Thiazole

Nucleophilic Substitution Reactions at the 2-Bromo Position

The bromine atom at the C2 position of the thiazole (B1198619) ring is susceptible to displacement by various nucleophiles. This reactivity is attributed to the electron-deficient nature of the C2 position in the thiazole ring, which facilitates nucleophilic attack. pharmaguideline.com

Reactivity with Nitrogen-Containing Nucleophiles (Amines, Hydrazines)

The reaction of 2-bromo-4-(pyridin-4-yl)thiazole with nitrogen-based nucleophiles like amines and hydrazines leads to the formation of 2-amino and 2-hydrazinyl derivatives, respectively. These reactions are crucial for the synthesis of various biologically active compounds. For instance, the reaction with hydrazine (B178648) hydrate (B1144303) can yield hydrazinyl derivatives, which are precursors to other heterocyclic systems like 1,2,4-triazoles. nih.gov The general reactivity pattern follows a standard nucleophilic aromatic substitution mechanism, where the nitrogen atom of the amine or hydrazine attacks the C2 carbon of the thiazole ring, leading to the displacement of the bromide ion.

Table 1: Nucleophilic Substitution with Nitrogen Nucleophiles

| Reactant | Nucleophile | Product |

| This compound | Primary/Secondary Amine | 2-Amino-4-(pyridin-4-yl)thiazole derivative |

| This compound | Hydrazine Hydrate | 2-Hydrazinyl-4-(pyridin-4-yl)thiazole |

Reactivity with Sulfur-Containing Nucleophiles (Thiols)

Sulfur-containing nucleophiles, such as thiols, react with this compound to form 2-thioether derivatives. These reactions typically proceed under basic conditions, which deprotonate the thiol to form a more potent thiolate nucleophile. The resulting thioether linkage is a common structural motif in many pharmaceutical and materials science applications.

Table 2: Nucleophilic Substitution with Sulfur Nucleophiles

| Reactant | Nucleophile | Product |

| This compound | Thiol (R-SH) | 2-(Alkyl/Arylthio)-4-(pyridin-4-yl)thiazole |

Reactivity with Oxygen-Containing Nucleophiles (Alkoxides)

The substitution of the 2-bromo group with oxygen nucleophiles, like alkoxides, provides access to 2-alkoxy-4-(pyridin-4-yl)thiazole derivatives. These reactions are generally carried out in the presence of a strong base to generate the alkoxide from the corresponding alcohol. The resulting ether products can be valuable intermediates in further synthetic transformations.

Table 3: Nucleophilic Substitution with Oxygen Nucleophiles

| Reactant | Nucleophile | Product |

| This compound | Alkoxide (RO⁻) | 2-Alkoxy-4-(pyridin-4-yl)thiazole |

Electrophilic Aromatic Substitution on the Thiazole and Pyridine (B92270) Rings

Electrophilic aromatic substitution (EAS) on the thiazole and pyridine rings of this compound is more complex due to the electronic properties of both heterocyclic systems.

Regioselectivity of Electrophilic Attack on the Thiazole Moiety (C5, C4)

The thiazole ring is generally resistant to electrophilic attack due to its electron-deficient nature. ias.ac.in However, when substitution does occur, the C5 position is the most favored site for electrophilic attack. pharmaguideline.comwikipedia.org This preference is because the sulfur atom can stabilize the intermediate carbocation (arenium ion) through resonance more effectively when the attack is at C5. The C2 position is the most electron-deficient and thus highly deactivated towards electrophiles. pharmaguideline.com The presence of the bromine atom at C2 further deactivates the ring. Therefore, any electrophilic substitution on the thiazole moiety would be expected to occur regioselectively at the C5 position, provided the reaction conditions are harsh enough to overcome the ring's inherent lack of reactivity. pharmaguideline.comias.ac.in Lithiation studies on related 2-bromothiazole (B21250) derivatives have shown that functionalization at the C5 position is possible by first treating with a strong base like lithium diisopropylamide (LDA) followed by an electrophile. researchgate.net

Reactivity of the Pyridine Moiety under Electrophilic Conditions

The pyridine ring is also strongly deactivated towards electrophilic aromatic substitution. uoanbar.edu.iqquimicaorganica.orgpearson.com This deactivation is a result of the electronegative nitrogen atom, which withdraws electron density from the ring, and the fact that under the acidic conditions often required for EAS, the nitrogen atom becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly repels incoming electrophiles. uoanbar.edu.iqmatanginicollege.ac.in Consequently, electrophilic substitution on the pyridine ring of this compound requires very harsh conditions and generally results in low yields. matanginicollege.ac.in When substitution does occur on a pyridine ring, it preferentially happens at the C3 (and C5) position, as this avoids placing a positive charge on the adjacent nitrogen atom in the resonance structures of the intermediate arenium ion. uoanbar.edu.iqaklectures.com Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine. uoanbar.edu.iqmatanginicollege.ac.in

Oxidation and Reduction Pathways of the Heterocyclic System

The reactivity of this compound towards oxidation and reduction is governed by the electronic nature of its thiazole and pyridine components. The pyridine ring is generally electron-deficient, while the thiazole ring's reactivity is more complex, influenced by the electronegative nitrogen and sulfur atoms.

Oxidation of the Thiazole Sulfur Atom to Sulfoxides or Sulfones

The thiazole ring contains a sulfur atom that is, in principle, susceptible to oxidation to form the corresponding sulfoxide (B87167) or sulfone. Such reactions typically involve the use of peroxy acids or other strong oxidizing agents. The thiazole ring is generally considered an aromatic system, and its reactivity can be influenced by substituents. mdpi.com

However, specific studies detailing the direct oxidation of the sulfur atom in this compound are not prominently documented in the reviewed literature. While the oxidation of sulfur in other thiazole-containing molecules has been reported, the specific conditions and outcomes for this compound remain an area for further investigation. researchgate.net The presence of the bromine atom at the 2-position and the pyridyl group at the 4-position would electronically influence the feasibility and outcome of such an oxidation.

Ring Transformations and Rearrangement Reactions (if documented)

Ring transformations and rearrangements of the thiazole nucleus in this compound are not well-documented. However, the reactivity of simpler 2-bromothiazoles provides insight into potential pathways. For instance, 2-bromothiazole can react with acetylenic esters in the presence of Lewis acids, leading to N-vinylthiazolin-2-ones through a regioselective attack at the thiazole nitrogen, effectively opening and re-closing the ring structure. rsc.org

Another documented transformation for related thiazole systems involves the reaction of 2-aminothiazoles with Michael acceptors like dialkyl acetylenedicarboxylates to form fused thiazolo[3,2-a]pyrimidine derivatives. colab.ws This type of reaction proceeds through the nucleophilic attack of the ring nitrogen followed by cyclization. While this specific reaction starts from a 2-amino derivative rather than a 2-bromo derivative, it highlights a known reactivity pattern of the thiazole ring that could potentially be accessed from this compound after converting the bromo group to an amino group.

Furthermore, lithiation of substituted 2-bromothiazoles can lead to various functionalized products without necessarily inducing ring rearrangement. For example, lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) can occur at the C-5 position, allowing for the introduction of various electrophiles. researchgate.net This demonstrates a pathway for functionalization rather than a skeletal rearrangement.

Structural Analysis and Spectroscopic Characterization of 2 Bromo 4 Pyridin 4 Yl Thiazole

Elucidation of Molecular Structure by Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the connectivity and electronic environment of atoms within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, NOESY NMR)

NMR spectroscopy is a powerful tool for probing the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

For the analogous compound, 2-Bromo-4-phenyl-1,3-thiazole , the ¹H NMR spectrum, recorded in DMSO-d₆, shows characteristic signals for the phenyl and thiazole (B1198619) protons. The phenyl protons appear as a multiplet in the range of δ 7.40–7.92 ppm, while the thiazole proton (H-5) resonates as a singlet at δ 8.16 ppm. researchgate.netnih.gov

The expected ¹H NMR spectrum for 2-Bromo-4-(pyridin-4-YL)thiazole would show signals for the pyridin-4-yl and thiazole protons. The protons of the pyridinyl ring are anticipated to appear as two doublets in the aromatic region, characteristic of a 4-substituted pyridine (B92270). The thiazole proton (H-5) would likely appear as a singlet, similar to its phenyl analogue.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a related compound, (E)-4-(2-(7-Bromo- researchgate.netnih.govmdpi.comthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline , the carbon signals of the pyridine ring appear in the downfield region, consistent with its aromatic and electron-deficient nature. mdpi.com For This compound , the carbon attached to the bromine atom (C-2) in the thiazole ring is expected to be significantly deshielded.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. In a study of (E)-4-(2-(7-bromo- researchgate.netnih.govmdpi.comthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline , NOESY was used to confirm the E-isomer by observing cross-peaks between specific protons. mdpi.com For This compound , NOESY could be employed to confirm the connectivity and conformation of the pyridinyl and thiazole rings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This is a predicted table based on analogous compounds, as direct experimental data is not readily available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole H-5 | ~8.2 | ~115-125 |

| Pyridine H-2, H-6 | ~8.6-8.8 (d) | ~150-155 |

| Pyridine H-3, H-5 | ~7.8-8.0 (d) | ~120-125 |

| Thiazole C-2 | - | ~135-145 |

| Thiazole C-4 | - | ~150-160 |

| Thiazole C-5 | ~8.2 | ~115-125 |

| Pyridine C-2, C-6 | ~8.6-8.8 | ~150-155 |

| Pyridine C-3, C-5 | ~7.8-8.0 | ~120-125 |

| Pyridine C-4 | - | ~140-150 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Bromo-4-phenyl-1,3-thiazole shows characteristic absorption bands. researchgate.netnih.gov Aromatic C-H stretching vibrations are observed around 3098 and 3063 cm⁻¹. researchgate.netnih.gov The C=N and C=C stretching vibrations of the thiazole and phenyl rings are expected in the 1600-1400 cm⁻¹ region, with bands appearing at 1476 and 1420 cm⁻¹. researchgate.netnih.gov The C-Br stretching vibration typically appears in the lower frequency region, often below 700 cm⁻¹.

For This compound , similar characteristic peaks are expected. The pyridinyl ring would exhibit C-H and C=N/C=C stretching vibrations in the aromatic region.

Table 2: Characteristic IR Absorption Bands for 2-Bromo-4-phenyl-1,3-thiazole

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Aromatic C-H stretch | 3098, 3063 | researchgate.netnih.gov |

| C=N / C=C stretch | 1476, 1420 | researchgate.netnih.gov |

| C-H in-plane bend | 1263, 1070, 1010 | researchgate.netnih.gov |

| C-H out-of-plane bend | 836, 730, 689 | researchgate.netnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic compounds typically exhibit characteristic absorption maxima (λmax). For the related compound (E)-4-(2-(7-Bromo- researchgate.netnih.govmdpi.comthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline , UV-Vis spectra in dichloromethane (B109758) show absorption maxima at 359 nm and 501 nm. mdpi.com The absorption bands in This compound are expected to arise from π→π* and n→π* transitions within the conjugated system formed by the thiazole and pyridine rings.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For This compound (C₈H₅BrN₂S), the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. For instance, the HRMS data for (E)-4-(2-(7-bromo- researchgate.netnih.govmdpi.comthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline showed a calculated m/z of 484.0352 for [M]⁺, with a found value of 484.0349, confirming its molecular formula. mdpi.com A similar level of accuracy would be expected for This compound , allowing for unambiguous confirmation of its composition.

Solid-State Structural Elucidation

While spectroscopic techniques provide valuable information about molecular connectivity and electronic structure, X-ray crystallography offers a definitive, three-dimensional picture of a molecule's arrangement in the solid state.

X-ray Crystallography for Precise Molecular Geometry and Conformation

The analysis of 2-Bromo-4-phenyl-1,3-thiazole reveals a monoclinic crystal system with the space group P2₁/n. researchgate.netnih.gov The thiazole and phenyl rings are nearly coplanar, with a dihedral angle of 7.45(10)°. researchgate.netnih.gov In the crystal, molecules are linked by π-π stacking interactions between the thiazole and phenyl rings of adjacent molecules. researchgate.netnih.gov Additionally, short intermolecular S···Br contacts of 3.5402(6) Å are observed, indicating the presence of halogen bonding. researchgate.netnih.gov

For This compound , the introduction of the nitrogen atom in the pyridine ring is expected to influence the intermolecular interactions. Hydrogen bonding involving the pyridine nitrogen and potential C-H···N interactions could play a significant role in the crystal packing, in addition to π-π stacking and halogen bonding.

Table 3: Crystallographic Data for the Analogous Compound 2-Bromo-4-phenyl-1,3-thiazole

| Parameter | Value | Reference |

| Crystal system | Monoclinic | researchgate.netnih.gov |

| Space group | P2₁/n | researchgate.netnih.gov |

| a (Å) | 5.8934(3) | researchgate.netnih.gov |

| b (Å) | 10.6591(6) | researchgate.netnih.gov |

| c (Å) | 13.8697(7) | researchgate.netnih.gov |

| β (°) | 90.812(1) | researchgate.netnih.gov |

| V (ų) | 871.18(8) | researchgate.netnih.gov |

| Z | 4 | researchgate.netnih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

Hydrogen Bonding: In the absence of traditional hydrogen bond donors (like O-H or N-H groups) in this compound, conventional hydrogen bonding is not expected to be a dominant feature of its crystal packing. However, weak C-H···N or C-H···S interactions may occur, where the hydrogen atoms of the pyridinyl or thiazole rings interact with the nitrogen or sulfur atoms of neighboring molecules. The nitrogen atom of the pyridine ring, being a hydrogen bond acceptor, could potentially engage in such weak interactions.

π-π Stacking: Aromatic rings in adjacent molecules often arrange themselves in a parallel or near-parallel fashion to engage in π-π stacking interactions, which are a result of electrostatic and van der Waals forces between the delocalized π-electron systems. In the crystal structure of the analogous 2-Bromo-4-phenyl-1,3-thiazole, molecules are held together by π-π interactions between the five-membered thiazole ring and the six-membered phenyl ring of a neighboring molecule. researchgate.netnih.gov The distance between the centroids of these interacting rings is a key parameter in characterizing the strength of the interaction. A similar arrangement would be anticipated for this compound, with the pyridinyl ring participating in π-π stacking.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). The bromine atom in this compound can participate in halogen bonding. In the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole, short intermolecular contacts between the sulfur atom of the thiazole ring and the bromine atom of an adjacent molecule are observed, indicating the presence of S···Br halogen bonds. researchgate.netnih.gov This type of interaction is a significant contributor to the stability of the crystal packing.

The following table summarizes the key intermolecular interactions observed in the crystal structure of the analogous compound, 2-Bromo-4-phenyl-1,3-thiazole. researchgate.netnih.gov

| Interaction Type | Donor/Acceptor Atoms | Distance (Å) | Symmetry Code |

| π-π Stacking | Cg(thiazole)···Cg(phenyl) | 3.815 (2) | –x, 1–y, 1–z |

| Halogen Bonding | S···Br | 3.5402 (6) | -1 + x, y, z |

Data based on the crystal structure of the analogous compound 2-Bromo-4-phenyl-1,3-thiazole. researchgate.netnih.gov

Conformational Analysis and Torsion Angles

In the case of 2-Bromo-4-phenyl-1,3-thiazole, the thiazole and phenyl rings are not coplanar. researchgate.netnih.gov There is a measurable twist between the mean planes of the two rings, which is a balance between the delocalization of π-electrons (favoring planarity) and the steric hindrance between the ortho-hydrogen atoms of the phenyl ring and the atoms of the thiazole ring.

For this compound, a similar non-planar conformation is expected. The torsion angle between the thiazole and pyridinyl rings would be a critical parameter defining its three-dimensional structure. This angle influences the extent of electronic communication between the two heterocyclic systems and can have a significant impact on the molecule's properties and biological activity.

The table below presents the key torsion angle for the analogous compound, 2-Bromo-4-phenyl-1,3-thiazole. researchgate.netnih.gov

| Torsion Angle | Value (°) |

| Dihedral angle between thiazole and phenyl rings | 7.45 (10) |

Data based on the crystal structure of the analogous compound 2-Bromo-4-phenyl-1,3-thiazole. researchgate.netnih.gov

This small dihedral angle suggests a relatively high degree of planarity, which allows for some electronic conjugation between the two rings while minimizing steric clash. A similar value would be anticipated for this compound, although the presence of the nitrogen atom in the pyridinyl ring might introduce subtle differences in the electronic and steric landscape, potentially leading to a slightly different preferred conformation.

Theoretical and Computational Investigations of 2 Bromo 4 Pyridin 4 Yl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties. These methods solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and other quantum mechanical attributes. For heterocyclic systems such as 2-Bromo-4-(pyridin-4-YL)thiazole, these calculations are invaluable for predicting behavior and guiding experimental work.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is a powerful technique for evaluating the structural and spectral characteristics of organic molecules. irjweb.com DFT calculations focus on the electron density rather than the complex multi-electron wavefunction, making it an efficient tool for predicting and interpreting molecular reactivity. nih.gov

In the study of thiazole (B1198619) and pyridine (B92270) derivatives, DFT is employed to optimize the molecular geometry, determine electronic parameters, and generate molecular electrostatic potential (MEP) maps. nih.gov MEP maps are particularly useful as they identify the reactive sites for nucleophilic and electrophilic attacks on a molecule. nih.gov For this compound, the MEP map would be expected to show negative potential (red and yellow regions) around the electronegative nitrogen atoms of the pyridine and thiazole rings, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue regions) would highlight sites prone to nucleophilic attack.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's stability and reactivity. These include chemical hardness (η) and softness (σ), which can be calculated from the energies of the frontier molecular orbitals. nih.gov A higher value for chemical hardness suggests greater resistance to deformation of the electron cloud, indicating higher stability and lower reactivity. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. irjweb.comnih.gov A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. nih.gov Conversely, a large HOMO-LUMO gap indicates high stability.

The distribution of these frontier orbitals also provides insight into the molecule's reactive behavior. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO, as the innermost empty orbital, can accept electrons. researchgate.net In thiazole derivatives, the HOMO is often delocalized over the thiazole and adjacent aromatic rings, while the LUMO's location can vary depending on the substituents. researchgate.net

For context, DFT studies on similar thiazole derivatives have reported various HOMO-LUMO energy gaps. The specific values for this compound would require a dedicated calculation, but data from related compounds illustrate the typical range for this class of molecules.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Thiazole Derivatives from DFT Calculations

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| A thiazole-pyrazole derivative (Compound 2) | -6.260 | -0.552 | 5.707 | nih.gov |

| A thiazole-pyrazole derivative (Compound 4) | -5.523 | -0.016 | 5.507 | nih.gov |

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 | irjweb.com |

This table presents data for structurally related compounds to illustrate the application of HOMO-LUMO analysis. The values for this compound are not yet experimentally or theoretically established in the reviewed literature.

Theoretical calculations, particularly DFT, are highly effective in predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. nih.gov Computational methods can be used to calculate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. wu.ac.th

The calculated vibrational wavenumbers are often compared with experimental values to confirm the molecular structure. wu.ac.th Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared against experimental spectra to assign signals accurately. wu.ac.th While specific predicted spectra for this compound are not available in the literature, this computational approach is a standard procedure for the structural elucidation of novel heterocyclic compounds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential computational techniques that provide insights into the three-dimensional structure and dynamic behavior of molecules over time. These methods are crucial for understanding conformational preferences and predicting reactivity and stability profiles.

The biological activity and chemical reactivity of a molecule are heavily influenced by its three-dimensional conformation. Conformational analysis is performed to identify the most stable, low-energy conformer of a molecule. wu.ac.th For this compound, a key structural feature is the dihedral angle between the planes of the thiazole and pyridine rings.

Studies on analogous compounds, such as 2-Bromo-4-phenyl-1,3-thiazole, have shown that the two aromatic rings are nearly coplanar, with a very small angle of inclination between them (7.45°). nih.gov This planarity is often favored as it allows for greater π-electron delocalization across the rings. It is highly probable that the minimum energy conformer of this compound also exhibits a near-planar arrangement between the pyridine and thiazole rings.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of a molecule and its interactions with its environment, such as a solvent or a biological receptor. researchgate.netnih.gov MD simulations provide a detailed view of the molecule's stability and conformational flexibility over time. researchgate.net By analyzing the trajectory of the atoms, researchers can understand how the molecule behaves in a dynamic system, which is crucial for applications like drug design. mdpi.com

The stability and reactivity profiles can also be further elucidated using the reactivity descriptors obtained from DFT calculations, as mentioned previously. nih.gov The HOMO-LUMO gap provides a strong indication of the molecule's kinetic stability, while the MEP map reveals the most probable sites for chemical reactions. irjweb.comnih.gov For this compound, the combination of a bromine atom (an electron-withdrawing group) and the pyridine and thiazole rings (heterocycles with specific electronic properties) would create a distinct reactivity profile that can be precisely mapped and predicted using these computational tools.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological effect.

For the this compound scaffold, SAR analysis of related compounds reveals several key insights. The thiazole ring is a versatile core, known to be present in numerous biologically active agents. mdpi.com The pyridine moiety is also a critical component in many drugs, often involved in mediating interactions with biological macromolecules like enzymes and receptors. nih.gov The interplay between these two heterocyclic systems is a common strategy in drug design.

QSAR models provide a mathematical framework for these relationships. For classes of compounds similar to this compound, such as thiazolidinone derivatives bearing a pyridine ring, QSAR models have been successfully developed to predict anti-inflammatory and analgesic activities. researchgate.net These models typically use molecular descriptors related to lipophilicity (e.g., LogP), electronic properties (e.g., HOMO/LUMO energies), and steric parameters to build a predictive equation. For a series of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, a non-linear QSAR model showed excellent predictive performance for anticancer activity against osteosarcoma. nih.gov Such models are invaluable for prioritizing the synthesis of new analogues with potentially improved activity.

Table 1: Summary of Key SAR Insights from Analogous Thiazole-Pyridine Scaffolds This table compiles findings from various studies on compounds structurally related to this compound to infer potential structure-activity relationships.

| Structural Feature/Modification | Observed Impact on Biological Activity | Compound Class Studied | Reference |

|---|---|---|---|

| Bromo and Hydroxyl Substitution | Enhanced antimicrobial properties | Pyridine-thiazole hydrazides | nih.gov |

| Phenyl Ring Substitution (para-chloro, para-methoxy) | Promising anticancer activity | Pyrazole-thiazole hybrids | acs.org |

| Pyridine Ring | Essential moiety in many drugs for receptor interaction | General pyridine-containing drugs | nih.gov |

| Free Amino Group on Thiazole | Essential for Carbonic Anhydrase-III inhibition | Phenyl-thiazole derivatives | mdpi.com |

| 1,2,4-Triazole Ring Addition | Highest anticonvulsant properties | Thiazole-linked azoles | mdpi.com |

In silico methods are used to screen virtual libraries of compounds against biological targets, predicting potential activities before synthesis. For the this compound scaffold, computational studies on analogous structures suggest a broad range of potential biological activities.

Thiazole-pyridine hybrids have been investigated computationally for various therapeutic applications. In silico studies have predicted potential as:

Antimicrobial Agents: Molecular docking simulations on thiazole derivatives incorporating a pyridine moiety have predicted inhibitory activity against bacterial DNA gyrase, a key enzyme in bacterial replication. nih.gov

Anticancer Agents: Thiazole derivatives have been computationally evaluated for their ability to inhibit key targets in oncology, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and tubulin. mdpi.comnih.gov The pyrazolo[3,4-d]thiazole scaffold, for example, was studied in silico, with results demonstrating its potential as a dual anticancer and anti-inflammatory agent. nih.gov

Anti-inflammatory Agents: Computational screening of pyridine-based thiadiazoles and thiazolidinones has been performed against cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory pathway. researchgate.net

Neurological Agents: Based on the cholinergic hypothesis of Alzheimer's disease, thiazolylhydrazone derivatives were designed and evaluated in silico as potent inhibitors of acetylcholinesterase (AChE). mdpi.com

These predictive studies are crucial for hypothesis generation, allowing researchers to identify the most promising biological targets for a novel compound like this compound and its future analogues.

The design of new, improved analogues of this compound can be guided by two primary computational strategies: ligand-based design and structure-based design.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules (ligands) that bind to the target. By analyzing a set of active molecules, a pharmacophore model can be developed, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. For example, the design of multifunctional 2-aminothiazole (B372263) analogues as potential phosphodiesterase-5 (PDE5) inhibitors was based on exploiting the essential pharmacophoric features of known inhibitors like sildenafil. mdpi.com This principle could be applied to develop analogues of this compound by identifying the key features of other known inhibitors for a selected target.

Structure-based design is possible when the 3D structure of the target protein has been determined, typically through X-ray crystallography or cryo-electron microscopy. nih.gov This powerful technique uses molecular docking to simulate how a ligand fits into the target's binding site. By visualizing the interactions, chemists can rationally design modifications to the ligand to improve its fit and increase binding affinity. This approach has been used to develop novel β-secretase inhibitors containing a thiazole moiety and c-Met kinase inhibitors based on a pyrazolo[4,3-c]pyridine core. nih.govnih.gov For this compound, if a potential target's structure is known, this method would be the most direct path to designing highly potent and selective analogues.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

For the this compound chemical family, docking studies have been instrumental in elucidating how these molecules might interact with various biomolecular targets at an atomic level. These simulations can identify key interactions such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and halogen bonds, which are critical for molecular recognition and binding.

For example, docking studies of thiazole-pyridine derivatives against DNA gyrase revealed that the pyridine and thiazole nitrogens often act as hydrogen bond acceptors, interacting with key amino acid residues in the enzyme's active site. nih.gov In studies of thiazole derivatives as potential tubulin polymerization inhibitors, docking simulations showed that the molecules could fit into the colchicine binding site of tubulin, with the trimethoxyphenyl group occupying a hydrophobic pocket and other parts of the molecule forming hydrogen bonds with residues like Asn258. nih.govresearchgate.net Similarly, docking of thiazole analogues into the active site of acetylcholinesterase (AChE) has shown crucial pi-pi stacking interactions with aromatic residues like Trp84 and Tyr334. mdpi.com

Table 2: Examples of Predicted Binding Modes for Thiazole-Pyridine Analogues with Various Protein Targets This table summarizes results from molecular docking studies on compounds analogous to this compound, detailing the protein target and key predicted interactions.

| Compound Class | Protein Target (PDB ID) | Key Predicted Interactions & Interacting Residues | Reference |

|---|---|---|---|

| Thiazole-Pyridine Derivatives | DNA Gyrase B (E. coli) | H-bonds with Asp73, Arg76; Hydrophobic interactions | nih.gov |

| Thiazole-Pyridine Hybrids | VEGFR-2 (Tyrosine Kinase) | H-bonds with Cys919, Asp1046 | mdpi.com |

| 2-Aminothiazole Analogues | Phosphodiesterase-5 (PDE5) | H-bonds with Gln817; Hydrophobic interactions with Val782, Phe820 | mdpi.com |

| Thiazole-Pyridine Thiazolidinones | Cyclooxygenase-2 (COX-2) | H-bonds with Arg513, Tyr385; Hydrophobic interactions | researchgate.net |

| Thiazolylhydrazone Derivatives | Acetylcholinesterase (AChE) | Pi-pi stacking with Trp84, Tyr334; H-bond with Ser122 | mdpi.com |

A primary output of molecular docking simulations is a scoring function that estimates the binding affinity, often expressed in kcal/mol. A more negative score typically indicates a stronger, more favorable binding interaction. These theoretical affinities are crucial for ranking potential drug candidates and prioritizing them for synthesis and experimental testing.

Studies on various thiazole-pyridine scaffolds have reported a wide range of binding affinities depending on the specific analogue and the target protein.

For a series of novel thiazole derivatives incorporating a pyridine moiety, docking scores against DNA gyrase ranged from -6.4 to -9.2 kcal/mol. nih.gov

In a study targeting tubulin polymerization, potent thiazole derivatives exhibited binding energies ranging from -7.41 to -8.54 kcal/mol. researchgate.net

Anticancer thiazole derivatives targeting VEGFR-2 showed docking scores as low as -8.93 kcal/mol. mdpi.com

These values provide a quantitative measure to compare different analogues. For instance, SAR from docking studies often reveals that the addition of a specific substituent, like a halogen or a methoxy group, leads to a more negative binding score, correlating with improved interactions in the binding pocket and suggesting higher potency. While these scores are theoretical estimates, they provide an invaluable guide for rational drug design.

Table 3: Theoretical Binding Affinities (Docking Scores) for Representative Thiazole Analogues This table provides examples of calculated binding affinities from molecular docking studies of compounds structurally related to this compound against their respective biological targets.

| Compound/Analogue Class | Protein Target | Range of Binding Affinities (kcal/mol) | Software/Method Used | Reference |

|---|---|---|---|---|

| Thiazole-Pyridine Derivatives | DNA Gyrase B | -6.4 to -9.2 | MOE Dock | nih.gov |

| Thiazole-Pyridine Hybrids | VEGFR-2 | -7.42 to -8.93 | MOE 2015.10 | mdpi.com |

| 2-Aminothiazole Analogues | PDE5 | -10.23 to -13.56 | MOE 2019.0102 | mdpi.com |

| Thiazole-based Tubulin Inhibitors | Tubulin (Colchicine site) | -7.41 to -8.54 | MOE 2019.01 | researchgate.net |

| Pyridine-Thiazolidinone Derivatives | COX-2 | Not specified, but good correlation with activity | VLife MDS 4.3 | researchgate.net |

Research Applications of 2 Bromo 4 Pyridin 4 Yl Thiazole and Its Derivatives

A Versatile Intermediate in Organic Synthesis

The chemical reactivity of 2-Bromo-4-(pyridin-4-YL)thiazole makes it a valuable intermediate for synthetic chemists. The presence of a bromine atom on the thiazole (B1198619) ring allows for a variety of chemical transformations, enabling the creation of a diverse range of new compounds.

A Gateway to Diverse Heterocyclic Systems

The thiazole ring is a fundamental component of many biologically active molecules. nih.govresearchgate.net this compound serves as a key precursor for the construction of various heterocyclic systems. For instance, the bromine atom can be readily displaced by other functional groups through nucleophilic substitution reactions. acs.org This allows for the introduction of different substituents and the formation of new rings, leading to the synthesis of novel chemical entities with potentially unique properties.

One common synthetic strategy involves the reaction of this compound with thiourea (B124793) and substituted aromatic aldehydes, which can be catalyzed by silica-supported tungstosilicic acid to produce aminothiazole derivatives in high yields. nih.gov Another approach is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds and construct more elaborate molecular frameworks. acs.org These methods provide efficient pathways to a wide array of heterocyclic compounds that are of interest for various research applications.

A Scaffold for Complex Medicinal Molecules

In the realm of medicinal chemistry, the structure of this compound serves as a valuable scaffold for designing and synthesizing complex molecules with therapeutic potential. nih.govacs.org A scaffold is a core chemical structure to which various functional groups can be attached to create a library of related compounds. These compounds can then be screened for their biological activity against different diseases.

The thiazole nucleus is a privileged scaffold, meaning it is frequently found in FDA-approved drugs and other bioactive molecules. researchgate.netacs.org By modifying the this compound core, researchers can systematically explore the structure-activity relationship (SAR) of new derivatives. acs.org This involves making small changes to the molecule's structure and observing how these changes affect its biological activity. This iterative process of design, synthesis, and testing is crucial for the development of new and effective drugs. chemscene.com For example, the pyridine (B92270) ring can be modified to enhance binding to a specific biological target, while the thiazole ring can be functionalized to improve the compound's pharmacokinetic properties. acs.org

Preclinical Exploration of Biological Activities

Derivatives of this compound have shown promise in preclinical studies, particularly in the area of oncology. In vitro and cellular studies have revealed that these compounds can exhibit potent anticancer activity through various mechanisms.

Unraveling the Anticancer Potential

The thiazole scaffold is a key component in many compounds that exhibit anticancer properties. nih.govresearchgate.net Research has shown that derivatives of this compound can effectively inhibit the growth of various cancer cell lines. researchgate.netnih.gov

| Derivative Type | Cancer Cell Lines Tested | Observed Effect |

| Carbazole based 2,4-disubstituted thiazoles | A549, MCF-7, HT29 | Good cytotoxicity researchgate.net |

| Thiazolidin-4-one derivatives | HT-29, A549, MDA-MB-231 | Reduced cell proliferation and induced apoptosis nih.gov |

| Imidazo[2,1-b]thiazole (B1210989) compounds | Glioma C6 | Significant cell death and apoptosis nih.gov |

Triggering Apoptosis in Cancer Cells

One of the key mechanisms by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a natural process that eliminates damaged or unwanted cells from the body. Many cancer cells are able to evade apoptosis, which contributes to their uncontrolled growth.

Studies have shown that certain derivatives of this compound can trigger the apoptotic cascade in cancer cells. For example, a series of imidazo[2,1-b]thiazole compounds were found to induce apoptosis in glioma C6 cancer cells, with some derivatives showing higher apoptotic activity than the established chemotherapy drug cisplatin. nih.gov Similarly, certain thiazolidin-4-one derivatives have been shown to reduce cell proliferation and induce apoptosis in colon, lung, and breast cancer cell lines. nih.gov

Inhibiting Key Signaling Pathways

In addition to inducing apoptosis, derivatives of this compound can also inhibit key signaling pathways that are essential for cancer cell survival and proliferation. nih.gov These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, regulating various cellular processes. In cancer, these pathways are often dysregulated, leading to uncontrolled cell growth.

Protein kinases are a family of enzymes that play a crucial role in these signaling pathways, and their abnormal function is a hallmark of many cancers. nih.gov Thiazole-based compounds have been developed as potent inhibitors of various protein kinases, including PI3Ks, mTORC1, and GSK-3β. nih.gov For instance, certain benzothiazole (B30560) derivatives containing a pyridine moiety have demonstrated significant inhibitory effects on the PI3K/mTORC1 pathway, leading to potent antiproliferative activity against a range of cancer cell lines. nih.gov Furthermore, the thiazole compound AR-A014418 is a known selective inhibitor of GSK3β, a kinase implicated in several cellular processes including tau phosphorylation, which is relevant in both cancer and neurodegenerative diseases. nih.gov

Antimicrobial Efficacy: Antibacterial and Antifungal Activity

Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties, demonstrating effectiveness against both bacteria and fungi. mdpi.com Their amphiphilic nature, possessing both hydrophilic and hydrophobic parts, is thought to facilitate their penetration into microbial cell membranes, contributing to their inhibitory actions. mdpi.com

Activity Against Gram-Positive and Gram-Negative Bacteria

Research has shown that various derivatives of this compound exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, a series of novel 2-(3-pyridyl)-4,5-disubstituted thiazoles were synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net Among these, 5-acetyl-4-methyl-2-(3-pyridyl)thiazole demonstrated noteworthy antibacterial activity, being twice as potent as ampicillin (B1664943) against Staphylococcus epidermidis. researchgate.net Structure-activity relationship (SAR) studies suggest that the size of the substituents at positions 4 and 5 of the thiazole ring can influence the antimicrobial activity. researchgate.net

Furthermore, newly synthesized thiazole derivatives have been screened for their activity against four Gram-positive bacteria (Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, and Bacillus pumilus) and four Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae). researchgate.net Some of these compounds showed moderate antibacterial activity. researchgate.net The presence of two thiazole moieties linked by a hydrazone group has been associated with increased antibacterial activity. nih.gov

Table 2: Antibacterial Activity of 2-(3-pyridyl)-4,5-disubstituted Thiazoles

| Compound | Bacterial Strain | Activity | Reference |

| 5-acetyl-4-methyl-2-(3-pyridyl)thiazole (5) | Staphylococcus epidermidis | Twofold more active than ampicillin (MIC 0.24 mg/mL). | researchgate.net |

| 5-acetyl-4-methyl-2-(3-pyridyl)thiazole (5) | Neisseria gonorrhoeae, Proteus vulgaris, Klebsiella pneumoniae | One-fold less active than gentamycin. | researchgate.net |

| 4-Methyl-2-(3-pyridyl)thiazole (4) | Staphylococcus epidermidis | 50% less active than ampicillin (MIC 0.97 mg/mL). | researchgate.net |

| 4-Methyl-2-(3-pyridyl)thiazole (4) | Proteus vulgaris | 50% less active than gentamycin (MIC 3.9 mg/mL). | researchgate.net |

Antifungal Activity (e.g., against Candida albicans)

Derivatives of this compound have also shown promising antifungal activity, particularly against Candida albicans, a common cause of fungal infections in humans. nih.govfrontiersin.orgmdpi.com A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against clinical isolates of C. albicans, with some compounds showing activity even stronger than the standard antifungal drug nystatin. nih.gov These compounds primarily exhibited fungicidal activity. nih.gov

Similarly, thiazolylhydrazone derivatives have been reported to have antifungal activity against several clinically important fungal species, including C. albicans. mdpi.com In one study, four thiazolylhydrazone compounds showed antifungal activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 16.0 μg/mL against C. albicans. mdpi.com Furthermore, 2-amino-4,5-diarylthiazole derivatives have been synthesized and evaluated for their anti-Candida albicans activity. nih.gov One derivative, after a demethylation process, exhibited anti-Candida albicans activity comparable to the common antifungal drug fluconazole. nih.gov

**Table 3: Antifungal Activity of Thiazole Derivatives Against *Candida albicans***

| Compound Series | Activity | Reference |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Very strong antifungal effect (MIC = 0.008–7.81 µg/mL), some stronger than nystatin. | nih.gov |

| Thiazolylhydrazone derivatives | Antifungal activity with MICs of 0.125–16.0 μg/mL. | mdpi.com |

| 2-amino-4,5-diarylthiazole derivative (5a8) | Activity (MIC80 = 9 μM) similar to fluconazole. | nih.gov |

Anti-inflammatory Response in Cellular Models (e.g., protein denaturation inhibition)

The anti-inflammatory potential of thiazole derivatives is an active area of research. nih.govacs.org One of the key mechanisms of inflammation involves the denaturation of proteins. acs.org The ability of a compound to inhibit protein denaturation can be indicative of its anti-inflammatory properties. nih.govacs.org

A new class of compounds linking pyridine and thiazole moieties through a hydrazide group was synthesized and evaluated for in vitro anti-inflammatory activity using the bovine serum albumin denaturation method. nih.govacs.org Several of these synthesized compounds demonstrated good activity, with IC50 values (the concentration required to inhibit 50% of the denaturation) ranging from 46.29 to 100.60 μg/mL. nih.govacs.org This suggests that these thiazole-based hydrazide derivatives could be promising candidates for the development of new anti-inflammatory agents. nih.gov

Antiparasitic Activity (e.g., against Trypanosoma brucei rhodesiense)

Derivatives of this compound are being investigated for their potential to combat parasitic diseases, including Human African Trypanosomiasis (HAT), also known as sleeping sickness, which is caused by the parasite Trypanosoma brucei. nih.govnih.govnih.gov High-throughput screening has identified thiazolyl–benzothiophenamide derivatives as being active against T. brucei. nih.gov Subsequent structure-activity relationship studies have guided the design of second-generation derivatives with improved activity against the clinically relevant species T. b. rhodesiense. nih.gov

Furthermore, a series of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives have shown significant in vitro activity against T. b. rhodesiense, with most compounds exhibiting submicromolar IC50 values. nih.gov One compound, in particular, was among the most potent nitro-containing agents reported against HAT in vitro. nih.gov Another derivative from this series showed a promising cure rate in an acute mouse model of HAT. nih.gov The investigation of 2-acetylpyridine (B122185) thiosemicarbazones has also revealed antitrypanosomal activity against T. rhodesiense. researchgate.net

Modulation of Ion Channels (e.g., Zinc-Activated Channel (ZAC) antagonists, CRAC ion channels)

Derivatives of this compound have emerged as modulators of specific ion channels, which play crucial roles in various physiological processes.

Zinc-Activated Channel (ZAC) Antagonists

The Zinc-Activated Channel (ZAC) is a member of the Cys-loop receptor superfamily of ligand-gated ion channels. nih.govku.dknih.govresearchgate.net A compound library screening led to the identification of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel antagonist of the ZAC. nih.govku.dkresearchgate.net Further investigation into the structural determinants for this activity led to the identification of analogs with even more potent ZAC inhibition, with IC50 values in the low micromolar range. nih.govku.dkresearchgate.net One such analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective and potent antagonist of ZAC, acting as a negative allosteric modulator. nih.govku.dk This class of selective ZAC antagonists could serve as valuable pharmacological tools for studying the physiological functions of this channel. nih.govku.dkresearchgate.net

CRAC Ion Channels

Calcium release-activated calcium (CRAC) channels are essential for the activation of inflammatory cells and the production of cytokines. bioworld.comnih.gov Consequently, CRAC channel modulators are of interest for the treatment of inflammatory and autoimmune diseases. bioworld.combiorxiv.org Lupin has designed new CRAC channel modulators, with an exemplified compound suppressing interleukin-2 (B1167480) (IL-2) production with an IC50 of less than 100 nM and inhibiting store-operated Ca2+ entry (SOCE) with an IC50 of less than 1000 nM in Jurkat T cells. bioworld.com This compound also inhibited the nuclear factor of activated T cells (NFAT) transcriptional activity. bioworld.com The development of selective CRAC channel blockers represents a significant advancement in identifying drug compounds that target these channels. nih.gov

Neuroprotective Investigations in Cellular Models

Thiazole-containing compounds are a subject of significant interest in the pursuit of neuroprotective agents. The structural motif of thiazole is present in established medications with neuroprotective properties, such as Riluzole, which is an approved drug for amyotrophic lateral sclerosis (ALS). mdpi.com This has spurred research into novel thiazole derivatives for their potential to modulate neurological pathways.

Recent studies have explored a series of thiazole-carboxamide derivatives for their effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). mdpi.com These receptors are crucial for synaptic transmission in the central nervous system, and their dysregulation is implicated in various neurological disorders. The research focused on compounds synthesized from 2-(4-methoxyphenyl)thiazole-4-carboxylic acid. mdpi.com

The investigations revealed that certain thiazole-carboxamide derivatives act as negative allosteric modulators (NAMs) of AMPARs. mdpi.com Specifically, these compounds were found to reduce the amplitude of the electrical current mediated by the receptor and decrease the rate of desensitization, while increasing the rate of deactivation. mdpi.com By efficiently altering the receptor kinetics, particularly by enhancing deactivation rates, these derivatives demonstrate potential for neuroprotection. mdpi.com The structure-activity relationship (SAR) studies have been instrumental in identifying key substituent groups that enhance the pharmacological profiles of these compounds, with the TC-2 derivative emerging as a significant negative allosteric modulator of AMPAR function. mdpi.com

| Compound Series | Core Structure | Observed Effect on AMPARs | Potential Application |

| Thiazole-carboxamides (TC series) | Thiazole-4-carboxamide with methoxyphenyl substituents | Negative Allosteric Modulation (NAM) | Neurological disorders with dysregulated excitatory neurotransmission |

Enzyme Inhibition Studies (e.g., Aldose Reductase)

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. researchgate.netnih.gov The conversion of glucose to sorbitol by aldose reductase can lead to an intracellular accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy. researchgate.netnih.gov Consequently, the inhibition of aldose reductase is a major therapeutic strategy to prevent or mitigate these long-term complications of diabetes. researchgate.netnih.govresearchgate.net

Numerous structurally diverse compounds have been investigated as aldose reductase inhibitors (ARIs). researchgate.netresearchgate.net While many potent ARIs feature a glycine (B1666218) unit or a spirohydantoin skeleton, research has expanded to include other heterocyclic systems. researchgate.net Thiazolidinedione-based compounds, for instance, have been a focus of such research. A recent study detailed the development of new 2,4-thiazolidinedione (B21345) (2,4-TZD) hybrids that incorporate a benzothiazole moiety and a nitrophenacyl group. nih.gov

In this study, a series of seventeen new 2,4-TZD derivatives were synthesized and evaluated for their ability to inhibit aldose reductase. nih.gov The results were promising, with most of the tested compounds showing inhibitory activity at the sub-micromolar level. nih.gov One particular hybrid compound, 8b , which links a benzothiazole to the thiazolidine-2,4-dione core, was identified as the most potent inhibitor in the series, with an IC₅₀ value of 0.16 µM. nih.govnanobioletters.com This potency is comparable to that of the established ARI, Epalrestat (IC₅₀ of 0.10 µM). nih.gov Kinetic studies further revealed that compound 8b acts as a non-competitive inhibitor of the enzyme. nih.gov

| Compound Class | Key Structural Features | Most Potent Compound | IC₅₀ Value (µM) | Mechanism of Inhibition |

| 2,4-Thiazolidinedione Hybrids | Benzothiazole and nitrophenacyl moieties | 8b | 0.16 | Non-competitive |

Applications in Material Science and Optoelectronics

The unique photophysical properties of thiazole-containing compounds have led to their exploration in the field of material science and optoelectronics.

Development of Fluorescent Probes and Dyes

Thiazole derivatives are integral to the design of fluorescent probes and dyes, which are essential tools for visualizing biological systems and processes. mdpi.com Thiazole orange (TO), for example, is a well-known nucleic acid dye that exhibits a significant increase in fluorescence upon binding to DNA and RNA. researchgate.net This property has been harnessed to develop probes for a variety of applications, including the detection of specific nucleic acid structures like G-quadruplexes. researchgate.net

Researchers have synthesized derivatives of TO by introducing different styryl groups to enhance its specificity for G-quadruplex DNA. researchgate.net These modifications have been shown to significantly affect the binding affinity and selectivity of the probes. For instance, a TO derivative modified with a 4-(diethylamino)styryl group displayed improved selectivity for G-quadruplexes over double-stranded DNA. researchgate.net Another derivative with a 4-(methylpiperazin-1-yl)styryl group showed a higher affinity for antiparallel G-quadruplex structures. researchgate.net Such probes have potential applications in cell imaging and biosensing. researchgate.net

Furthermore, the thiazolo[5,4-d]thiazole (B1587360) (TzTz) core, a fused bicyclic system, is a highly luminescent and rigid planar structure, making it an excellent fluorophore. researchgate.net A family of TzTz fluorophores decorated with pyridine groups has been synthesized and studied. These compounds exhibit fluorescence in the near-UV to bluish-green region, with linear derivatives showing higher photoluminescence quantum yields (up to 0.42) compared to their non-linear counterparts. researchgate.net

Utilization in Chromophores and Luminescent Materials

The thiazole moiety is a versatile building block for creating chromophores and luminescent materials due to its electronic properties and ability to coordinate with metal ions. nih.gov The introduction of various substituents onto the thiazole ring can significantly influence the absorption and emission spectra of the resulting compounds. nih.gov

Thiazolo[5,4-d]thiazole (TzTz) has been widely used in organic electronics and solar cells due to its favorable characteristics. mdpi.com Functionalizing the TzTz core with coordinating groups, such as pyridyls, allows for the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs) with luminescent properties. mdpi.com For instance, 2,7-bis(4-pyridyl)thiazolo[5,4-d]thiazole has been a popular choice for creating such materials. mdpi.com

Palladium(II) complexes incorporating tridentate C^N^N cyclometalating ligands based on 2-(6-phenylpyridin-2-yl)thiazoles have also been synthesized. researchgate.net While these complexes did not show photoluminescence at room temperature in solution, they exhibited efficient triplet emission with high quantum yields in frozen glassy solvent matrices at 77 K. researchgate.net The emission bands showed clear vibrational progressions, peaking at around 520 nm. researchgate.net

Coordination Chemistry and Ligand Design

The presence of both a soft base (sulfur) and a hard base (nitrogen) in the thiazole ring makes it an excellent ligand for coordinating with a wide range of metal ions. nih.gov This has led to extensive research into the coordination chemistry of thiazole derivatives and their use in designing ligands for various applications.

Complexation with Metal Ions

Thiazole derivatives that incorporate additional coordinating groups, such as pyridine, can act as bidentate or polydentate ligands, forming stable complexes with transition metals. nih.govresearchgate.net For example, a series of 5-N-arylaminothiazoles with pyridyl groups have been synthesized and their complexation with first-row transition metals has been studied. nih.gov X-ray analysis of a nickel complex revealed a dinuclear structure bridged by chlorine atoms. nih.gov

The formation of zinc-thiazole complexes has been shown to enhance emission properties in solution and produce noticeable emission in the solid state. nih.gov In one study, mixing 5-N-arylaminothiazoles with zinc halides resulted in the formation of 2:1 metal-ligand complexes of the type [Zn(L)₂X₂]. nih.gov

Furthermore, pyridine-thiazole based ligands have been used to synthesize zinc(II) and cadmium(II) complexes. researchgate.net In one such zinc complex, the ligand acted as a bidentate agent, coordinating to the zinc ion through the pyridine nitrogen and the thiazole nitrogen. researchgate.net In a related cadmium complex, the ligand acted as a bridging unit, leading to the formation of a polymeric chain. researchgate.net The resulting metal complexes have been investigated for their potential biological activities. researchgate.net

| Metal Ion | Ligand Type | Resulting Complex Structure | Notable Properties |

| Nickel(II) | 5-N-arylaminothiazole with pyridyl group | Dinuclear, chlorine-bridged | --- |

| Zinc(II) | 5-N-arylaminothiazole with pyridyl group | Mononuclear, [Zn(L)₂X₂] | Enhanced emission in solution and solid state |

| Zinc(II) | Pyridine-thiazole derivative | Mononuclear, bidentate coordination | Potential biological activity |

| Cadmium(II) | Pyridine-thiazole derivative | Polymeric chain, bridging ligand | Potential biological activity |

2 The Role of this compound and its Derivatives as Polydentate Ligands

The 4-(pyridin-4-yl)thiazole framework is a versatile scaffold in coordination chemistry, capable of acting as a robust bidentate ligand through its pyridine and thiazole nitrogen atoms. The presence of a bromine atom at the 2-position of the thiazole ring in This compound offers a reactive handle for further functionalization. This allows for the strategic introduction of additional donor groups, enabling the transformation of the parent bidentate structure into polydentate ligands, most notably NNN tridentate donor ligands.

The synthetic strategy to achieve NNN tridentate ligands from 2-substituted-4-(pyridin-4-yl)thiazole precursors typically involves the introduction of a nitrogen-containing substituent at the 2-position. This is often accomplished through the reaction of a precursor like 2-amino-4-(pyridin-4-yl)thiazole with other nitrogen-bearing molecules to create a larger, flexible ligand system capable of binding a metal center at three nitrogen sites.

For instance, Schiff base condensation reactions are a common method to generate such polydentate ligands. A prime example involves the condensation of a 2-hydrazinyl-4-(pyridin-4-yl)thiazole derivative with a pyridinecarboxaldehyde. The resulting Schiff base ligand possesses three nitrogen donor atoms: one from the pyridine of the original thiazole, one from the thiazole ring itself, and a third from the newly introduced imine-pyridinyl moiety.

A notable example from the literature describes the synthesis of a ligand, N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene)hydrazinecarboxamide, through the reaction of pyridine-2-carboxaldehyde with N-(4-phenylthiazol-2-yl)hydrazinecarboxamide. ijper.org This ligand demonstrates the potential for tridentate coordination, with the metal ion being chelated by the pyridine nitrogen, the thiazole nitrogen, and the azomethine nitrogen. ijper.org Such complexes can adopt various geometries, with octahedral being common for many transition metals. ijper.org

Another related study details the synthesis of 4-(pyridin-4-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole (L) and its complexation with zinc and cadmium. In the resulting complexes, the ligand L was found to act as a bidentate agent, coordinating through the pyridine and thiazole nitrogen atoms. researchgate.net However, the presence of the additional pyridinylmethylenehydrazinyl group highlights the potential for this class of compounds to exhibit tridentate behavior under different coordination conditions or with different metal ions.

The versatility of the thiazole ring in forming stable metal complexes is well-documented, with numerous examples of bidentate and polydentate coordination modes. researchgate.netmdpi.com The ability to readily modify the substituents on the thiazole ring makes it an attractive building block for the design of ligands with specific coordination properties for applications in catalysis, materials science, and medicinal chemistry. researchgate.netmdpi.comresearchgate.net

Below is a table summarizing examples of metal complexes formed with derivatives of the 4-(pyridin-4-yl)thiazole scaffold that demonstrate or have the potential for NNN-type coordination.

| Ligand | Metal Ion | Complex Formula | Coordination Mode | Geometry |

| N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Cu(II), Co(II), Ni(II) | [M(L)Cl₂] | Tridentate (N,N,N) | Octahedral |

| N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Zn(II) | [Zn(L)Cl₂] | Tridentate (N,N,N) | Tetrahedral |

| 4-(pyridin-4-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole | Zn(II) | [Zn(L)₂(TsO)₂]·2DMF | Bidentate (N,N) | Monomeric |

| 4-(pyridin-4-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole | Cd(II) | {[Cd(L)(NO₃)₂H₂O)]·DMF}n | Bidentate (Bridging) | Polymeric |

Comparative Analysis with Analogues and Homologues of 2 Bromo 4 Pyridin 4 Yl Thiazole

Structure-Activity Relationship (SAR) Studies within Thiazole-Pyridine Hybrids

Impact of Pyridine (B92270) Substituent Position (e.g., Pyridin-2-yl vs. Pyridin-4-yl) on Reactivity and Biological Effects

The position of the nitrogen atom within the pyridine ring significantly influences the electronic properties and spatial arrangement of the entire molecule, thereby affecting its interaction with biological targets. Research has shown that the biological activity of pyridinylthiazole derivatives can be modulated by altering the attachment point of the pyridine ring to the thiazole (B1198619) core.

A study on the synthesis and biological evaluation of a series of 2-pyridine and 4-pyridine substituted thiazole derivatives revealed that the 4-pyridine thiazole hybrid compounds generally exhibited more potent antimicrobial activity compared to their 2-pyridine counterparts. This suggests that the electronic and steric effects imparted by the pyridin-4-yl moiety are more favorable for interaction with the microbial target sites.

In the context of anticancer activity, the position of the pyridine nitrogen also plays a critical role. While a comparative study on hydrazonothiazole-based pyridine compounds found that derivatives containing 2-pyridyl and 4-pyridyl groups generally showed similar cytotoxic activity against the A549 lung cancer cell line, certain substituents at the fourth position of the thiazole ring enhanced the activity of derivatives with 3-pyridyl groups researchgate.net. This indicates a nuanced relationship where the optimal pyridine isomer can be dependent on the other substituents present in the molecule.

The following table summarizes the comparative cytotoxic activity of some pyridinylthiazole derivatives, highlighting the influence of the pyridine ring's substitution pattern.

| Compound ID | Pyridine Position | Other Substituents | Cell Line | Cytotoxic Activity (IC50) |

| 2f | 3-pyridyl | 2,5-dimethoxyphenyl at thiazole-C4 | A549 | Enhanced |

| 2h | 3-pyridyl | 4,4'-biphenyl at thiazole-C4 | A549 | Enhanced |

| General | 2-pyridyl | Various | A549 | Similar to 4-pyridyl |

| General | 4-pyridyl | Various | A549 | Similar to 2-pyridyl |

Data synthesized from a study on hydrazonothiazole-based pyridine compounds. researchgate.net

These findings underscore the importance of the pyridine nitrogen's location in defining the biological activity profile of thiazole-pyridine hybrids, with the pyridin-4-yl and pyridin-3-yl isomers often showing promising results in different therapeutic areas.

Influence of Halogen Identity (Bromo vs. Chloro) on Reactivity and Efficacy

The nature of the halogen atom at the 2-position of the thiazole ring is a key determinant of the compound's reactivity and, consequently, its utility as a synthetic intermediate and its biological efficacy. The difference in electronegativity and bond strength between bromine and chlorine atoms leads to distinct chemical behaviors, particularly in cross-coupling reactions which are frequently employed to further functionalize the thiazole core.

Generally, the carbon-bromine (C-Br) bond is weaker and more readily undergoes oxidative addition to palladium(0) catalysts in cross-coupling reactions, such as the Suzuki-Miyaura reaction, compared to the stronger carbon-chlorine (C-Cl) bond. This makes 2-bromothiazoles more reactive and often preferred substrates for the synthesis of more complex molecules. For instance, in the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives, it was observed that the bromo group on the phenyl ring was preferentially replaced in a Suzuki coupling reaction, while the chloro group remained intact due to the higher strength of the C-Cl bond researchgate.net. This differential reactivity is a valuable tool in selective synthesis.

From a biological standpoint, the identity of the halogen can also impact efficacy. While direct comparative studies on the biological activity of 2-bromo- versus 2-chloro-4-(pyridin-4-yl)thiazole (B27945) are not extensively documented, the lipophilicity and electronic effects of the halogen can influence cell permeability and binding to target proteins. The choice between a bromo or chloro substituent is therefore a critical consideration in the design of new derivatives, balancing synthetic accessibility with desired biological outcomes.

Evaluation of Regioisomeric Thiazole Derivatives and Their Research Implications

The arrangement of substituents on the thiazole ring gives rise to different regioisomers, each with unique physicochemical and biological properties. The most common substitution patterns are 2,4- and 2,5-disubstitution. The majority of biologically active thiazole compounds are 2,4-disubstituted derivatives acs.org.

Research into 2,4- and 2,5-disubstituted arylthiazoles has significant implications for drug discovery. The synthesis and biological evaluation of libraries of these regioisomers allow for a comprehensive exploration of the chemical space around the thiazole scaffold. A study focusing on the C-H arylation for the synthesis of 2-arylidenehydrazinyl-4-arylthiazole and 2-arylidenehydrazinyl-5-arylthiazole analogues highlighted the importance of this regioisomerism in developing new antibiotics. By creating a diverse library of both 2,4- and 2,5-disubstituted congeners, researchers were able to gather new structure-activity relationship data, which is crucial for understanding how the spatial arrangement of substituents affects antibacterial potential researchgate.net.

The ability to selectively synthesize specific regioisomers is a key challenge and a significant area of research. The development of regioselective synthetic methods allows for the targeted production of compounds with desired properties, avoiding the need for tedious separation of isomeric mixtures. This, in turn, accelerates the drug discovery process by enabling a more focused investigation of the biological activities of individual isomers.

Research on Bis-Thiazole and Other Polyheterocyclic Architectures